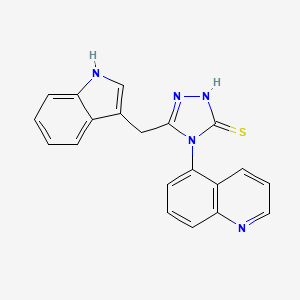
5-(1H-indol-3-ylmethyl)-4-(quinolin-5-yl)-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-(1H-INDOL-3-YLMETHYL)-4-(5-QUINOLYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE” is a complex organic compound that features multiple aromatic rings and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-(1H-INDOL-3-YLMETHYL)-4-(5-QUINOLYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE” typically involves multi-step organic reactions. The process may start with the preparation of the indole and quinoline derivatives, followed by their coupling through a triazole formation reaction. Common reagents used in these steps include hydrazine derivatives, aldehydes, and sulfur sources.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom or the aromatic rings.
Reduction: Reduction reactions could target the triazole ring or other functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions may occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) may be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure may also make it a subject of study for reaction mechanisms and synthetic methodologies.
Biology
In biological research, derivatives of this compound might exhibit interesting biological activities, such as antimicrobial or anticancer properties. Studies could focus on its interaction with biological targets and its potential as a lead compound for drug development.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its structure suggests it might interact with specific enzymes or receptors, making it a candidate for drug discovery and development.
Industry
In industry, this compound could find applications in the development of new materials, such as polymers or dyes. Its stability and reactivity might make it useful in various industrial processes.
Mechanism of Action
The mechanism of action for “5-(1H-INDOL-3-YLMETHYL)-4-(5-QUINOLYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE” would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
Indole derivatives: Compounds containing the indole structure, such as tryptophan or serotonin.
Quinoline derivatives: Compounds like quinine or chloroquine.
Triazole derivatives: Compounds such as fluconazole or other triazole-based drugs.
Uniqueness
What sets “5-(1H-INDOL-3-YLMETHYL)-4-(5-QUINOLYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE” apart is its combination of these three distinct moieties (indole, quinoline, and triazole) in a single molecule. This unique structure could confer unique properties and reactivities, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C20H15N5S |
|---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
3-(1H-indol-3-ylmethyl)-4-quinolin-5-yl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C20H15N5S/c26-20-24-23-19(11-13-12-22-16-7-2-1-5-14(13)16)25(20)18-9-3-8-17-15(18)6-4-10-21-17/h1-10,12,22H,11H2,(H,24,26) |
InChI Key |
IJUSPULYECCPJO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC3=NNC(=S)N3C4=CC=CC5=C4C=CC=N5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(4-hydroxyphenyl)-1-(3-methoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one](/img/structure/B11050187.png)
![Diethyl 2,2'-(ethane-1,2-diyldiimino)bis[6-(furan-2-yl)-4-phenylcyclohexa-1,3-diene-1-carboxylate]](/img/structure/B11050199.png)
![2,4-diamino-5-(4-ethoxyphenyl)-8-hydroxy-5H-chromeno[2,3-b]pyridine-3-carbonitrile](/img/structure/B11050201.png)
![6-(4-Chloro-2-fluorophenyl)-3-(pyridin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11050205.png)
![6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-3-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11050206.png)
![2-Furancarboxamide, N-(6-bromo-2H-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene)-](/img/structure/B11050209.png)
![N-[5-(7-methoxy-1,3-benzodioxol-5-yl)-4-(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide](/img/structure/B11050218.png)
![1-ethyl-4-[(3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)methyl]-1H-pyrazole](/img/structure/B11050232.png)
![7-(2-ethoxy-3-methoxyphenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11050235.png)
![Ethyl 4-[({4-[2-(2-fluorophenyl)ethyl]piperidin-1-yl}carbonothioyl)amino]benzoate](/img/structure/B11050236.png)
![3-({[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B11050241.png)
![2-[(4-phenyl-1,3-thiazol-2-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B11050243.png)
![(2E)-3-[(2,5-dimethyl-1H-indol-6-yl)amino]-1,3-diphenylprop-2-en-1-one](/img/structure/B11050249.png)
![7-(1,3-benzodioxol-5-ylmethyl)-9-phenylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B11050255.png)
